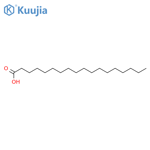- Long/Short Chain Mixed Cellulose Esters: Effects of Long Acyl Chain Structures on Mechanical and Thermal Properties, ACS Sustainable Chemistry & Engineering (2017, ACS Sustainable Chemistry & Engineering (2017), 5(2), 1485-1493, 5(2), 1485-1493
Cas no 9004-34-6 (Cellulose)
セルロースは天然由来の高分子多糖類であり、植物細胞壁の主要成分として広く存在しています。化学的にはβ-1,4-グリコシド結合したグルコース単位の直鎖状ポリマーで、高い結晶性と機械的強度が特徴です。工業用途では高い生分解性、優れた吸水性、および化学修飾の容易さが利点として挙げられます。特に、セルロース誘導体(CMCやHPMCなど)は溶解性や粘性調節能に優れ、医薬品、食品、化粧品分野で多用されています。またナノセルロースは軽量ながら鋼鉄以上の強度を示し、新素材開発において注目されています。再生可能資源である点も持続可能な材料としての価値を高めています。

Cellulose structure
Cellulose 化学的及び物理的性質
名前と識別子
-
- Microcrystalline Cellulose
- alpha-Cellulose
- AVICEL PH
- AVICEL PH 101(R)
- AVICEL PH 102
- AVICEL PH 105(R)
- AVICEL(R)
- ''AVICEL(R)''
- AVICEL SF
- AVIRIN
- α-Cellulose
- a-Cellulose
- Cellulose
- (1->4)-beta-D-glucan
- Cellulose microcrystalline
- Cellulose Microcrystalline, average particle size 50áM
- Cellulose microcrystalline, average particle size 50μm
- MCC
- Microcrystalline Cellulose (AS)
- 微晶纤维素
- DEAE-CELLULOSE
- Diethylaminoethyl cellulose
- Cellulose, 2-(diethylamino)ethyl ether
- Cellulosepulver
- DEAE-Sephacel(R)
- Diethylaminoethyl-Sephacel(R)
- SBB058705
- M158
- (5S,2R,3R,4R,6R)-5-[(2S,4S,5S,3R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4 ,5,6-tetrahydropyran-2-yloxy)]-6-(hydroxymethyl)
- AKOS015895024
- EN300-381040
- (5S)-6-(hydroxymethyl)-5-{[(2S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-2,3,4-triol
- Express-Ion(TM) exchanger?? D free base, 60-130 mum
- CHEBI:156274
- 9004-34-6
- (6S)-2-(HYDROXYMETHYL)-6-{[(3S)-4,5,6-TRIHYDROXY-2-(HYDROXYMETHYL)OXAN-3-YL]OXY}OXANE-3,4,5-TRIOL
- Diethylaminoethyl-Sephacel(R), aqueous ethanol suspension, 40-160 mum (wet), exclusion limit ~1,000,000 Da
- (6S)-2-(hydroxymethyl)-6-[(3S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
- FT-0624878
- Epimaltose, Min.
- FT-0670942
- 69-79-4
- FT-0697032
- NS00004589
- maltose
- 4-o-(a-d-galactopyranosyl)-d-glucopyranose
- .beta.-Cellobiose
- FT-0625411
- 4-O- beta -D-Mannopyranosyl-D-glucopyranoside
- SCHEMBL684118
- FT-0619322
- FT-0625540
- .EC.-Cellobiose
- FT-0619323
- 13360-52-6
- 4-O-beta-D-Galactopyranosyl-alpha-D-glucopyranose; alpha-D-Lactose; alpha-Lactose
- D-Glucose, 4-O-.beta.-D-glucopyranosyl-
- 27452-49-9
- SCHEMBL21511124
- FT-0625541
- FT-0689214
- 2-(hydroxymethyl)-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxane-3,4,5-triol
- .beta.-D-Glucopyranose, 4-O-.beta.-D-glucopyranosyl-
- FT-0622905
- NSC-2559
- SCHEMBL24202679
- D-Cellobiose
- .beta.-D-Lactose
- Lactose, .beta.-
- SCHEMBL20276017
- .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-
- 4-O-.beta.-D-Galactopyranosyl-.beta.-D-glucopyranose
- Lactose, alpha-
- 528-50-7
- 4-O-B-D-MANNOPYRANOSYL-D-GLUCOPYRANOSIDE
- Cellobiose, .beta.-
- 56907-30-3
- SY009486
- GUBGYTABKSRVRQ-UHFFFAOYSA-N
- .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-
- 2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
- EN300-719072
- 4E82838F-6188-429E-B7BF-E9E27F9F648E
- AKOS015896855
- NSC2559
- cellobiose
- 9005-84-9
- FT-0624351
- 28072-80-2
- 4-BETA-GALACTOBIOSE
- D-(+)-Cellobiose
- .beta.-Maltose monohydrate
- SCHEMBL23708014
- EC-D-Glucopyranose, 4-O-EC-D-glucopyranosyl-
- Carboxylated cellulose nanofibers
- Sigmacell Cellulose
- Cellulose DEAE
- inverted exclamation markU25
- (6S)-2-(hydroxymethyl)-6-((3S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl)oxyoxane-3,4,5-triol
- Cellulose, 2(diethylamino)ethyl ether
- (6s)-2-(hydroxymethyl)-6-(((3s)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy)oxane-3,4,5-triol
- (5S)-6-(hydroxymethyl)-5-(((2S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)oxane-2,3,4-triol
- 2(Diethylamino)ethyl cellulose
- Im
- CELLULOSE, DIETHYLAMINOETHYL
- Diethylaminoethyl-cellulose
-
- MDL: MFCD00081512
- インチ: 1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5?,6?,7?,8?,9?,10-,11?,12+/m1/s1
- InChIKey: GUBGYTABKSRVRQ-WFVLMXAXSA-N
- ほほえんだ: O([C@@]1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])C([H])(C([H])([H])O[H])OC([H])(C([H])(C1([H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 162.05000
- どういたいしつりょう: 336.123583
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 190
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -4.7
じっけんとくせい
- 色と性状: 白色または灰白色の微結晶粉末で、無臭無臭。
- 密度みつど: 1.5 g/cm3 (20℃)
- ゆうかいてん: 260-270
- ふってん: 410.8±45.0 °C at 760 mmHg
- フラッシュポイント: 164 °C
- 屈折率: n20/D 1.504
- PH値: 5-7.5 (100g/l, H2O, 20℃)(slurry)
- ようかいど: insoluble
- すいようせい: 不溶性
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 0.00000
- マーカー: 14,1965
- かんど: 湿度に敏感である
- ようかいせい: 水、希酸、希アルカリ及びほとんどの有機溶媒に不溶である。水酸化ナトリウム溶液及び熱カゼインナトリウム溶液に微溶解
Cellulose セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 37:気道刺激。
- セキュリティの説明: S24/25
- 福カードFコード:3
- RTECS番号:FJ5691460
-
危険物標識:

- リスク用語:R37
- ちょぞうじょうけん:2-8°C
- TSCA:Yes
Cellulose 税関データ
- 税関コード:3912900000
- 税関データ:
中国税関コード:
3912900000
Cellulose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | NG-CARB33-1G-1G |
a-Cellulose 1G |
9004-34-6 | 1G |
¥ 280 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C822131-5kg |
α-Cellulose |
9004-34-6 | :90μm | 5kg |
¥1,390.00 | 2022-09-02 | |
| Cooke Chemical | A2290212-1KG |
α-Cellulose |
9004-34-6 | Particle size: 250 μm | 1kg |
RMB 247.20 | 2025-02-21 | |
| Enamine | EN300-381040-0.5g |
(6S)-2-(hydroxymethyl)-6-{[(3S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxane-3,4,5-triol |
9004-34-6 | 0.5g |
$54.0 | 2023-05-29 | ||
| Cooke Chemical | A2289912-1KG |
α-Cellulose |
9004-34-6 | Particle size: 90 μm | 1kg |
RMB 273.60 | 2025-02-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002355-1kg |
Cellulose |
9004-34-6 | :65μm | 1kg |
¥361 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015685-250g |
Cellulose |
9004-34-6 | 90-150μm | 250g |
¥116 | 2024-05-21 | |
| Oakwood | 105918-100g |
Cellulose powder, 40 micron fiber diameter, 300 micron fiber length |
9004-34-6 | 100g |
$20.00 | 2024-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HF123-100g |
Cellulose |
9004-34-6 | ≤25μm | 100g |
¥91.0 | 2023-08-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-214443A-5 kg |
α-Cellulose, |
9004-34-6 | 5kg |
¥2,286.00 | 2023-07-10 |
Cellulose 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium chloride Solvents: Dimethylacetamide ; overnight, rt; 1 h, 100 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Triethylamine Solvents: Dichloromethane ; 0 °C; 22 h, rt
リファレンス
- Direct Conversion of Sugarcane Bagasse into an Injection-Moldable Cellulose-Based Thermoplastic via Homogeneous Esterification with Mixed Acyl Groups, ACS Sustainable Chemistry & Engineering (2021, ACS Sustainable Chemistry & Engineering (2021), 9(17), 5933-5941, 9(17), 5933-5941
合成方法 3
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 15 h, reflux
リファレンス
- Homogeneous acylation of Cellulose diacetate: Towards bioplastics with tuneable thermal and water transport properties, Carbohydrate Polymers (2019, Carbohydrate Polymers (2019), 206, 674-684, 206, 674-684
合成方法 4
はんのうじょうけん
1.1 1 h, 100 °C
2.1 Reagents: Lithium chloride Solvents: Dimethylacetamide ; overnight, rt; 1 h, 100 °C
2.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
2.1 Reagents: Lithium chloride Solvents: Dimethylacetamide ; overnight, rt; 1 h, 100 °C
2.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
リファレンス
- Long/Short Chain Mixed Cellulose Esters: Effects of Long Acyl Chain Structures on Mechanical and Thermal Properties, ACS Sustainable Chemistry & Engineering (2017, ACS Sustainable Chemistry & Engineering (2017), 5(2), 1485-1493, 5(2), 1485-1493
合成方法 5
はんのうじょうけん
1.1 Catalysts: Stannous octoate Solvents: 1-Butyl-3-methylimidazolium chloride ; 1.5 - 2 h, 80 °C
2.1 Solvents: 1-Butyl-3-methylimidazolium chloride ; 2 h, rt
2.1 Solvents: 1-Butyl-3-methylimidazolium chloride ; 2 h, rt
リファレンス
- Preparation of cellulose stearate and cellulose acetate stearate in 1-butyl-3-methylimidazolium chloride, Key Engineering Materials (2013, Key Engineering Materials (2013), 559, 105-110, 7 pp., 105-110, 7 pp.
合成方法 6
はんのうじょうけん
1.1 Solvents: 1-Butyl-3-methylimidazolium chloride ; 2 h, rt
リファレンス
- Preparation of cellulose stearate and cellulose acetate stearate in 1-butyl-3-methylimidazolium chloride, Key Engineering Materials (2013, Key Engineering Materials (2013), 559, 105-110, 7 pp., 105-110, 7 pp.
Cellulose Raw materials
Cellulose Preparation Products
Cellulose サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:9004-34-6)Microcrystalline cellulose
注文番号:sfd9295
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:9004-34-6)Microcrystalline Cellulose
注文番号:1564835
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:9004-34-6)微晶纤维素
注文番号:LE1564835
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:28
価格 ($):discuss personally
Cellulose 関連文献
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
9004-34-6 (Cellulose) 関連製品
- 57-11-4(octadecanoic acid)
- 496-11-7(Indane)
- 557-05-1(Zinc stearate)
- 13065-07-1(Naphthalene,1,2,3,4-tetrahydro-2,7-dimethyl-)
- 557-04-0(Magnesium stearate)
- 1592-23-0(Calcium stearate)
- 14464-46-1(Cristobalite)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:9004-34-6)Microcrystalline cellulose

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:9004-34-6)Microcrystalline cellulose

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ










